molecular formula C20H17ClN2O5S2 B2878625 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 941901-20-8

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide

Cat. No. B2878625
CAS RN: 941901-20-8
M. Wt: 464.94
InChI Key: QXAGDWRDTUXEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C20H17ClN2O5S2 and its molecular weight is 464.94. The purity is usually 95%.
BenchChem offers high-quality N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Agents

Derivatives of heterocyclic compounds featuring a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds have shown promising results against picrotoxin-induced convulsions, with certain derivatives offering significant protection and anticonvulsive effects (Farag et al., 2012).

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives, incorporating various biologically active moieties such as thiazoles and imidazo[2,1-b]thiazoles, have been synthesized and demonstrated significant antimicrobial activity and cytotoxicity against various human cell lines. These findings highlight the potential of sulfonamide derivatives as effective antimicrobial and antiproliferative agents (Abd El-Gilil, 2019).

Antiviral Activity

Sulfonamide derivatives have also been explored for their antiviral properties. Specifically, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and found to possess activity against the tobacco mosaic virus, indicating the potential for the development of new antiviral agents (Chen et al., 2010).

Enzyme Inhibition and Biological Screening

Ethylated sulfonamides with a 1,4-benzodioxane moiety have been synthesized and screened against various enzymes and bacterial strains. These compounds exhibited inhibitory activity against lipoxygenase, acetylcholinesterase, butyrylcholinesterase, and α-glucosidase enzymes, as well as significant antibacterial properties. This research underscores the versatility of sulfonamide derivatives in targeting multiple biological pathways (Irshad et al., 2016).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(4-chlorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5S2/c21-14-4-6-15(7-5-14)30(25,26)9-1-2-19(24)23-20-22-16(11-29-20)13-3-8-17-18(10-13)28-12-27-17/h3-8,10-11H,1-2,9,12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAGDWRDTUXEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide

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